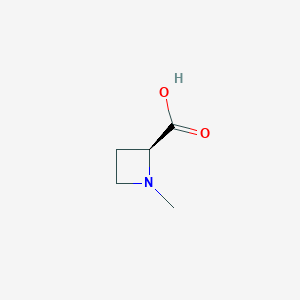

(S)-1-Methylazetidine-2-carboxylic acid

Description

(S)-1-Methylazetidine-2-carboxylic acid is a chiral azetidine derivative characterized by a four-membered azetidine ring with a methyl substituent at the 1-position and a carboxylic acid group at the 2-position. This compound is structurally related to (S)-pyroglutamic acid, a component of peptide hormones and pharmaceuticals, but features a smaller azetidine ring instead of a five-membered pyrrolidone . It is synthesized via reactions involving (S)-2-amino-3-(methylamino)propionic acid, phosgene (COCl₂), and sodium bicarbonate, followed by ion-exchange chromatography and recrystallization . Characterization methods include IR, NMR, polarimetry, elemental analysis, mass spectrometry, and X-ray crystallography, which reveal its conformational preferences and hydrogen-bonding patterns .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-methylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNMFKYCFKRTRC-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between (S)-1-Methylazetidine-2-carboxylic acid and related compounds:

Key Comparisons:

Ring Size and Rigidity :

- The azetidine ring in this compound introduces greater ring strain compared to five-membered analogs like (S)-pyroglutamic acid. This strain influences reactivity and conformational stability, as demonstrated by X-ray studies showing helical hydrogen-bonding networks .

- Pyrrolidine and pyrrolidone derivatives (e.g., (R)-2-Methylpyrrolidine-2-carboxylic acid) exhibit reduced ring strain and enhanced flexibility, which may improve binding affinity in pharmaceutical contexts .

Functional Group Effects: The carboxylic acid group at the 2-position in this compound enables direct participation in peptide bond formation, contrasting with ester derivatives like methyl (2R)-1-benzylazetidine-2-carboxylate, which require hydrolysis for activation .

Synthetic Utility :

- This compound is synthesized via a streamlined route involving phosgene-mediated cyclization, whereas pyrrolidine derivatives often require multi-step protocols involving reductive amination or lactamization .

- Enantiomeric purity is critical for biological activity; the (S)-configuration in azetidine derivatives contrasts with the (R)-configuration in analogs like (R)-2-Methylpyrrolidine-2-carboxylic acid, which may exhibit divergent pharmacological profiles .

Biological and Industrial Relevance :

- (S)-Pyroglutamic acid’s lactam structure stabilizes peptide hormones like TRH (thyrotropin-releasing hormone), whereas the azetidine analog’s smaller ring may limit similar applications but offer advantages in designing constrained peptidomimetics .

- Industrial compounds like 1-Methyl-5-oxopyrrolidine-3-carboxylic acid are primarily used as intermediates, lacking the stereochemical complexity of chiral azetidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.